Organoleptic Profile: A Unique 'Fermented Tropical Dairy' Character vs. 'Green/Floral' or 'Cheesy' Analogues
S-Methyl 4-methylpentanethioate provides a unique organoleptic profile described as 'fermented tropical dairy creamy cheesy vegetable' at 0.10% in propylene glycol [1]. This stands in stark contrast to its close structural analog, S-methyl thiohexanoate (C6 chain), which is consistently described by trained panels as 'green, floral, or pineapple' [2]. The 4-methyl branch on the target compound's C7 chain is the key structural feature driving this critical sensory divergence, making the target compound the specific choice for tropical and dairy notes rather than fruity or green profiles [1].
| Evidence Dimension | Organoleptic Character (Odor Description) |
|---|---|
| Target Compound Data | fermented, tropical, dairy, creamy, cheesy, vegetable (at 0.10% in propylene glycol) |
| Comparator Or Baseline | S-Methyl thiohexanoate: 'green, floral, or pineapple'; General C2-C6 S-methyl thioesters: 'cheesy' |
| Quantified Difference | Non-overlapping qualitative descriptors; branched C7 profile is distinctive from linear C6 profiles |
| Conditions | Odor evaluation in propylene glycol; data sourced from industry-standard flavor catalog (TGSC) and peer-reviewed sensory study (J. Agric. Food Chem. 1999) |
Why This Matters
For formulators, selecting the wrong thioester could shift the entire flavor profile from a desired tropical-dairy complex to an unintended fruity or solely cheesy note, directly impacting product acceptance.
- [1] The Good Scents Company. S-methyl 4-methyl pentane thioate. Organoleptic Properties. View Source
- [2] Berger, R. G., et al. Combinatorial Approach to Flavor Analysis. 2. Olfactory Investigation of a Library of S-Methyl Thioesters and Sensory Evaluation of Selected Components. Journal of Agricultural and Food Chemistry, 1999, 47(8), 3282-3287. View Source
